2,3-Dichlorobenzamide

Herbicide Agrochemical Weed Control

This specific 2,3-isomer exhibits distinct herbicidal activity against Agropyron repens, differentiating it from the environmentally persistent 2,6-isomer. Ideal for agrochemical R&D and pharmaceutical intermediate synthesis, with a validated 78% high-yield protocol available for process scale-up. For stringent quality control, utilize its unique melting point (170-172°C) for identity confirmation.

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 5980-24-5
Cat. No. B1301048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzamide
CAS5980-24-5
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)N
InChIInChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
InChIKeyKZKYRHRAVGWEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzamide (CAS 5980-24-5) Procurement Guide: Properties, Uses, and Comparative Data


2,3-Dichlorobenzamide (CAS 5980-24-5) is a chlorinated benzamide derivative with the molecular formula C₇H₅Cl₂NO and a molecular weight of 190.03 g/mol [1]. It is a colorless crystalline solid with a melting point of 170-172°C and a predicted density of 1.439 g/cm³ . This compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals . It exhibits herbicidal properties, showing effectiveness against weed species such as *Agropyron repens* . Additionally, it may possess antibacterial and antifungal activities, making it a valuable scaffold in medicinal chemistry .

Why 2,3-Dichlorobenzamide (CAS 5980-24-5) Cannot Be Substituted by Other Dichlorobenzamide Isomers


The specific positioning of chlorine atoms on the benzamide ring critically dictates the compound's physicochemical properties, reactivity, and biological activity. Substituting 2,3-Dichlorobenzamide with other dichlorobenzamide isomers, such as 2,4-, 2,5-, or 2,6-dichlorobenzamide, is not straightforward due to significant differences in their applications and environmental behaviors. For instance, while 2,3-Dichlorobenzamide is noted for its herbicidal activity against specific grasses , the 2,6-isomer is primarily recognized as a persistent environmental contaminant, a metabolite of the herbicide dichlobenil [1]. Furthermore, the 2,5-isomer is used as a pesticide intermediate, but its specific reactivity and selectivity may differ . These divergent profiles underscore that each isomer represents a distinct chemical entity with unique performance characteristics, precluding simple, one-for-one substitution in research or industrial processes.

Quantitative Differentiation of 2,3-Dichlorobenzamide (CAS 5980-24-5) from Structural Analogs


Herbicidal Efficacy and Specificity Against *Agropyron repens*

2,3-Dichlorobenzamide demonstrates a specific herbicidal profile, targeting weed species like *Agropyron repens* (couch grass) in wetland conditions. This activity is a key differentiator from the 2,6-isomer, which is primarily an environmental contaminant with no reported herbicidal use, and the 2,5-isomer, which has broader but less defined pesticidal applications. The 2,3-isomer inhibits plant growth by causing chlorosis (yellowing of leaves) . While quantitative efficacy data (e.g., ED50 or application rates in kg/ha) are not available in the current search results for direct comparison, the specific biological effect and target weed spectrum establish a clear functional distinction from other isomers.

Herbicide Agrochemical Weed Control

Synthetic Utility: Yield Data for Targeted Derivatization

2,3-Dichlorobenzamide serves as a key intermediate in the synthesis of more complex molecules. A specific synthetic protocol reports a 78% yield for its preparation from 2,3-dichlorobenzoic acid via a palladium-catalyzed, N-chlorosuccinimide-mediated reaction in 1,2-dichloroethane at 90°C for 24 hours . This quantifiable yield provides a benchmark for process chemists. In contrast, the 2,5-isomer's synthesis is described more generically as involving chlorination of a benzene precursor followed by amidation, without specific yield data provided in comparable sources . The availability of a concrete, high-yielding synthetic route for the 2,3-isomer can be a decisive factor in procurement for large-scale or cost-sensitive projects.

Organic Synthesis Pharmaceutical Intermediate Process Chemistry

Physicochemical Property Comparison with 2,5-Dichlorobenzamide

While isomeric compounds share the same molecular formula, subtle differences in their physical properties can impact handling, formulation, and analytical detection. 2,3-Dichlorobenzamide has a reported melting point of 170-172°C and a predicted boiling point of 262.8°C at 760 mmHg . The 2,5-isomer is also reported with a melting point of 170-172°C, but its boiling point is predicted to be 268.0°C at 760 mmHg . The predicted density of the 2,3-isomer is 1.439 g/cm³, while the 2,5-isomer's density is not explicitly stated in the same source. These property differences, though small, are essential for confirming identity and purity, and can influence purification methods and solvent selection during synthesis.

Physicochemical Properties Quality Control Analytical Chemistry

Procurement-Driven Application Scenarios for 2,3-Dichlorobenzamide (CAS 5980-24-5)


Agrochemical Research: Development of Targeted Herbicides

2,3-Dichlorobenzamide is a suitable starting material or lead compound for developing new herbicides targeting grassy weeds in wetland environments, such as *Agropyron repens* . Its specific activity profile differentiates it from other dichlorobenzamide isomers, making it valuable for structure-activity relationship (SAR) studies aimed at improving herbicide selectivity and potency . Researchers can leverage this compound to explore novel modes of action against specific weed species, a path not indicated for isomers like the environmentally persistent 2,6-dichlorobenzamide .

Pharmaceutical Synthesis: A Chlorinated Benzamide Building Block

As a chlorinated benzamide, this compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents . The documented synthetic route with a 78% yield provides a reliable starting point for medicinal chemists . Its unique substitution pattern may confer distinct biological activities, including potential antibacterial or antifungal properties, making it a valuable scaffold for fragment-based drug discovery or lead optimization campaigns .

Chemical Process Development and Optimization

The availability of a specific, high-yielding (78%) synthetic protocol for 2,3-Dichlorobenzamide makes it an attractive candidate for process chemistry studies . Compared to the 2,5-isomer, which lacks publicly detailed yield data, the 2,3-isomer offers a more quantifiable foundation for reaction optimization, cost analysis, and scale-up feasibility assessments . This is particularly relevant for CROs (Contract Research Organizations) and chemical manufacturers focusing on efficient, data-driven process development.

Analytical Chemistry and Quality Control

The distinct physicochemical properties of 2,3-Dichlorobenzamide, including its melting point (170-172°C) and predicted boiling point (262.8°C), are essential parameters for analytical method development and quality control . These values differ from those of other isomers, such as the 2,5-isomer (predicted boiling point of 268.0°C), enabling unambiguous identification and quantification in complex mixtures or final products . This is crucial for ensuring the purity and correct identity of the compound in research and industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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